

# CHR-6494 TFA solubility and stock solution preparation

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## Compound of Interest

Compound Name: CHR-6494 TFA

Cat. No.: B10764162

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## Application Notes and Protocols for CHR-6494 TFA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and stock solution preparation of **CHR-6494 TFA**, a potent and selective inhibitor of haspin kinase. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

## Physicochemical Properties and Solubility

CHR-6494, in its trifluoroacetate (TFA) salt form, is a small molecule inhibitor with a molecular weight of 406.36 g/mol and a chemical formula of  $C_{16}H_{16}N_6 \cdot CF_3CO_2H$ .<sup>[1]</sup> It is a potent inhibitor of haspin kinase with an IC<sub>50</sub> of 2 nM.<sup>[2][3]</sup> Proper handling and storage are essential for maintaining its stability and activity. The compound should be stored as a powder at -20°C for up to three years.<sup>[2]</sup>

## Solubility Data

**CHR-6494 TFA** exhibits high solubility in dimethyl sulfoxide (DMSO), while it is insoluble in water and ethanol.<sup>[2]</sup> For optimal results, it is highly recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.<sup>[2][4]</sup>

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	40.64 - 58	100 - 198.39	Use of fresh, anhydrous DMSO is recommended.[2] Ultrasonic treatment may be necessary to achieve higher concentrations.[4]
Water	Insoluble	Insoluble	[2]
Ethanol	Insoluble	Insoluble	[2]

## Stock Solution Preparation

The preparation of accurate and stable stock solutions is a critical first step for in vitro and in vivo experiments. The following protocols provide detailed instructions for preparing **CHR-6494 TFA** stock solutions.

### In Vitro Stock Solution Protocol (10 mM in DMSO)

- **Equilibration:** Allow the vial of **CHR-6494 TFA** powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- **Calculation:** Calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock solution from 1 mg of **CHR-6494 TFA** (MW: 406.36), you would add 246.1  $\mu$ L of DMSO.
- **Dissolution:** Add the calculated volume of fresh, anhydrous DMSO to the vial containing the **CHR-6494 TFA** powder.
- **Vortexing/Sonication:** Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial for a few minutes to aid dissolution, especially for higher concentrations.[4]

- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[\[2\]](#)

## In Vivo Formulation Protocol

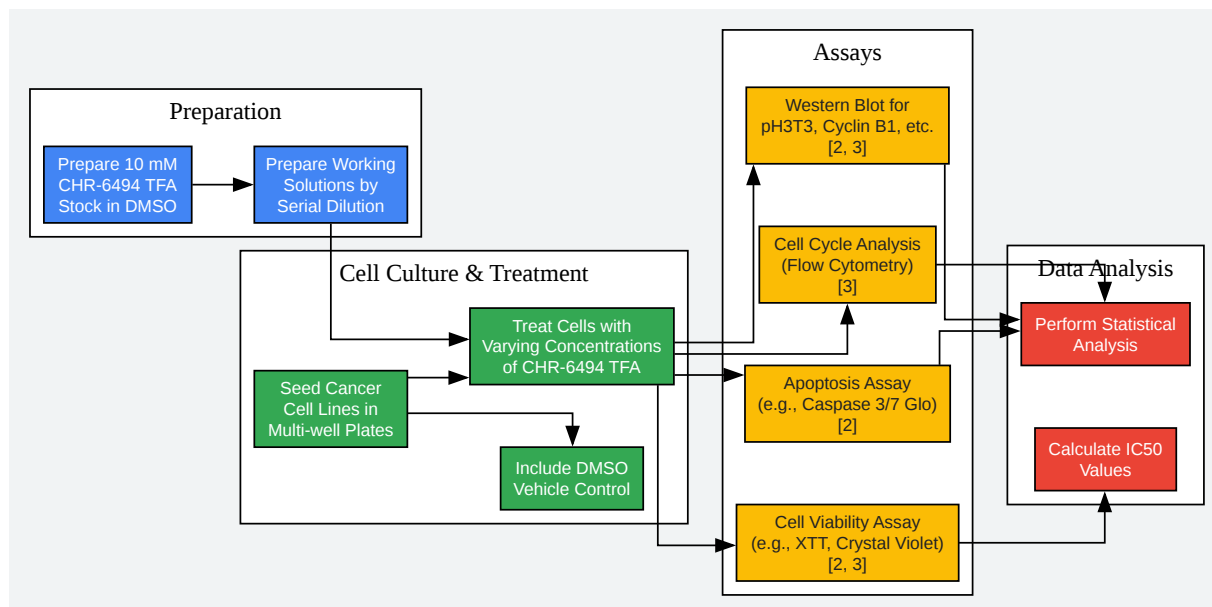
For in vivo studies, **CHR-6494 TFA** can be formulated as a suspension. The following is an example of a formulation used for oral administration in animal models.

- Vehicle Preparation: Prepare a vehicle solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water, typically at a concentration of 0.5% to 1% (w/v).
- Suspension Preparation: To prepare a 5 mg/mL suspension, add 5 mg of **CHR-6494 TFA** to 1 mL of the prepared CMC-Na solution.[\[2\]](#)
- Homogenization: Mix the suspension thoroughly using a vortex mixer or other appropriate homogenization method to ensure a uniform distribution of the compound.
- Administration: The homogeneous suspension should be prepared fresh before each administration.

Another reported vehicle for intraperitoneal injection consists of 10% DMSO and 20% 2-hydroxypropyl- $\beta$ -cyclodextrin in saline.[\[5\]](#)

## Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for utilizing **CHR-6494 TFA** in cell-based assays to evaluate its anti-proliferative and pro-apoptotic effects.

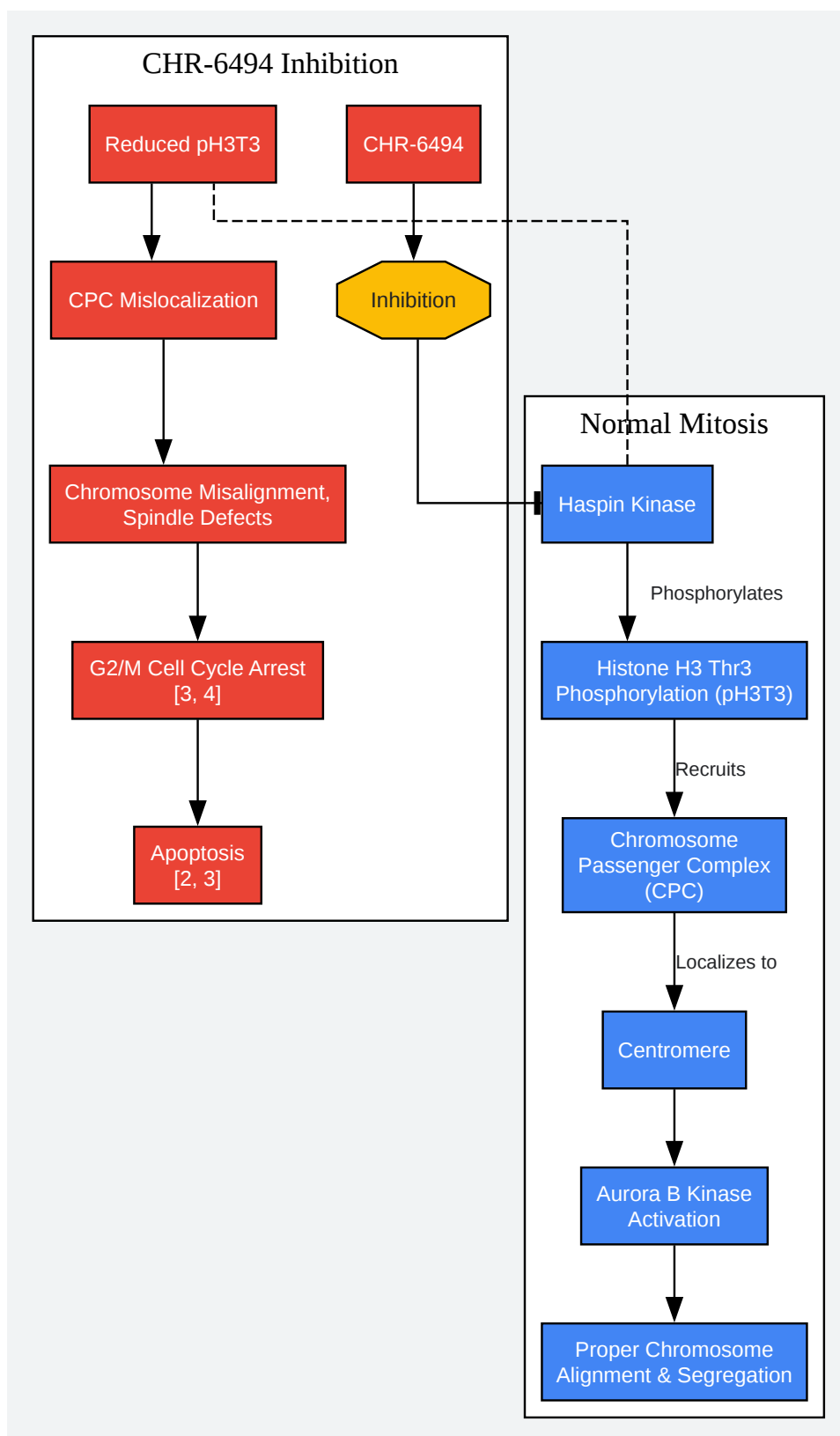


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Caption: Experimental workflow for in vitro evaluation of **CHR-6494 TFA**.

## Signaling Pathway of CHR-6494 Action

CHR-6494 exerts its anti-tumor effects by inhibiting haspin kinase, a key regulator of mitosis. The inhibition of haspin disrupts a critical signaling cascade required for proper chromosome alignment and segregation, ultimately leading to mitotic catastrophe and apoptosis in cancer cells.[6][7][8]



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Caption: Signaling pathway of CHR-6494-mediated haspin kinase inhibition.

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- To cite this document: BenchChem. [CHR-6494 TFA solubility and stock solution preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764162#chr-6494-tfa-solubility-and-stock-solution-preparation]

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